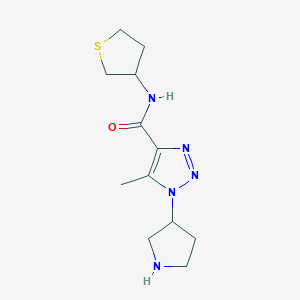![molecular formula C16H17ClFN3O2 B7436075 1-[2-(5-Chloropyridin-3-yl)oxyethyl]-3-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B7436075.png)
1-[2-(5-Chloropyridin-3-yl)oxyethyl]-3-[2-(4-fluorophenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-Chloropyridin-3-yl)oxyethyl]-3-[2-(4-fluorophenyl)ethyl]urea is a synthetic compound that belongs to the class of pyridine urea derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(5-Chloropyridin-3-yl)oxyethyl]-3-[2-(4-fluorophenyl)ethyl]urea is not fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in the progression of various diseases. In cancer research, this compound has been shown to inhibit the activity of tyrosine kinase, which is involved in the growth and proliferation of tumor cells. It has also been reported to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit the growth of tumor cells. It has also been reported to reduce glucose levels in diabetic animal models and have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[2-(5-Chloropyridin-3-yl)oxyethyl]-3-[2-(4-fluorophenyl)ethyl]urea in lab experiments include its potential therapeutic applications and its well-established synthesis method. However, the limitations include its unknown mechanism of action and the need for further studies to fully understand its potential therapeutic applications.
Future Directions
There are several future directions for the study of 1-[2-(5-Chloropyridin-3-yl)oxyethyl]-3-[2-(4-fluorophenyl)ethyl]urea. These include:
1. Investigating its potential therapeutic applications in other diseases such as Alzheimer's disease and Parkinson's disease.
2. Studying its mechanism of action to fully understand its potential therapeutic applications.
3. Developing more efficient synthesis methods to improve yields and reduce costs.
4. Conducting clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in various diseases. Its well-established synthesis method and potential therapeutic applications make it a promising compound for further studies. However, more research is needed to fully understand its mechanism of action and potential limitations.
Synthesis Methods
The synthesis of 1-[2-(5-Chloropyridin-3-yl)oxyethyl]-3-[2-(4-fluorophenyl)ethyl]urea involves the reaction of 5-chloro-3-hydroxypyridine with 2-(4-fluorophenyl)ethyl isocyanate in the presence of a base. The resulting intermediate is then treated with N,N-diethylformamide to obtain the final product. This method has been reported in various scientific publications and has been optimized for better yields.
Scientific Research Applications
1-[2-(5-Chloropyridin-3-yl)oxyethyl]-3-[2-(4-fluorophenyl)ethyl]urea has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. It has also been reported to have anti-inflammatory effects and reduce glucose levels in diabetic animal models.
properties
IUPAC Name |
1-[2-(5-chloropyridin-3-yl)oxyethyl]-3-[2-(4-fluorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O2/c17-13-9-15(11-19-10-13)23-8-7-21-16(22)20-6-5-12-1-3-14(18)4-2-12/h1-4,9-11H,5-8H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDCDFITHWSZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)NCCOC2=CC(=CN=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide](/img/structure/B7435994.png)
![methyl N-[4-[[2-oxo-2-(2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7436015.png)
![N-[diethyl(oxo)-lambda6-sulfanylidene]-5-methyl-1-quinolin-6-yltriazole-4-carboxamide](/img/structure/B7436027.png)

![N-[(1-benzylazetidin-2-yl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide](/img/structure/B7436045.png)
![[2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea](/img/structure/B7436056.png)
![N-[[4-(aminomethyl)-6-oxo-1H-pyrimidin-2-yl]methyl]-3-ethyl-2-morpholin-4-ylpentanamide](/img/structure/B7436063.png)

![2-chloro-N-[(2R)-2-hydroxy-3-methoxypropyl]propanamide](/img/structure/B7436083.png)
![1-[1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-yl]triazole-4-carboxylic acid](/img/structure/B7436088.png)
![8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B7436093.png)
![5-cyclopropyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7436096.png)
![1-Ethyl-3-[2-methyl-4-[(4-methylmorpholin-2-yl)methyl]piperazin-1-yl]pyrrolidin-2-one](/img/structure/B7436100.png)
![N-[(1-methylsulfonylcyclohexyl)methyl]pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7436103.png)